molecular formula C14H18N2O2 B2993942 tert-butyl N-(2-cyano-1-phenylethyl)carbamate CAS No. 140925-25-3

tert-butyl N-(2-cyano-1-phenylethyl)carbamate

Cat. No.: B2993942
CAS No.: 140925-25-3
M. Wt: 246.31
InChI Key: SRJNUIQSUXHIRY-UHFFFAOYSA-N
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Description

Tert-butyl N-(2-cyano-1-phenylethyl)carbamate: is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is often used as a building block in organic synthesis and has applications in pharmaceuticals, material science, and other scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-cyano-1-phenylethyl)carbamate typically involves the reaction of tert-butyl chloroformate with N-(2-cyano-1-phenylethyl)amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions are generally mild, and the product is obtained in good yield .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield. The process may include steps such as purification through recrystallization or chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl N-(2-cyano-1-phenylethyl)carbamate can undergo various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.

    Substitution: It can participate in nucleophilic substitution reactions where the cyano group can be replaced by other nucleophiles.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Substitution: Nucleophiles such as amines or thiols.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products:

    Hydrolysis: N-(2-cyano-1-phenylethyl)amine and tert-butyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: N-(2-amino-1-phenylethyl)carbamate.

Scientific Research Applications

Tert-butyl N-(2-cyano-1-phenylethyl)carbamate has diverse applications in scientific research:

    Pharmaceuticals: It is used as an intermediate in the synthesis of drugs, particularly those targeting enzymes like dipeptidyl peptidase-IV (DPP-IV) inhibitors for treating type 2 diabetes.

    Organic Synthesis: The compound serves as a building block for more complex molecules in organic synthesis.

    Material Science: It is utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

  • Tert-butyl N-(2-cyanoethyl)carbamate
  • Tert-butyl N-(2-cyano-1-cyclohexylethyl)carbamate
  • Tert-butyl N-(2-cyano-1-methylpropyl)carbamate

Comparison: Tert-butyl N-(2-cyano-1-phenylethyl)carbamate is unique due to the presence of the phenyl group, which imparts specific chemical and biological properties. Compared to its analogs, this compound exhibits distinct reactivity patterns and biological activities, making it valuable in targeted pharmaceutical applications.

Properties

IUPAC Name

tert-butyl N-(2-cyano-1-phenylethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)16-12(9-10-15)11-7-5-4-6-8-11/h4-8,12H,9H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRJNUIQSUXHIRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC#N)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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